molecular formula C12H13NO2 B12952724 2-(6-Ethylbenzofuran-3-yl)acetamide

2-(6-Ethylbenzofuran-3-yl)acetamide

Cat. No.: B12952724
M. Wt: 203.24 g/mol
InChI Key: MOVRFDJYCLUBFV-UHFFFAOYSA-N
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Description

2-(6-Ethylbenzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in the structure of this compound contributes to its potential as a bioactive molecule with various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(6-Ethylbenzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethylbenzofuran-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(6-Ethylbenzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include halogenated derivatives, oxidized products, and condensation adducts.

Mechanism of Action

The mechanism of action of 2-(6-Ethylbenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(6-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H2,13,14)

InChI Key

MOVRFDJYCLUBFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)N

Origin of Product

United States

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